3-(Trichloromethyl)thiomorpholine
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Overview
Description
3-(Trichloromethyl)thiomorpholine is a heterocyclic compound containing nitrogen, sulfur, and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trichloromethyl)thiomorpholine typically involves the reaction of thiomorpholine with trichloromethylating agents. One common method is the reaction of thiomorpholine with trichloromethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Trichloromethyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted thiomorpholine.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
3-(Trichloromethyl)thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trichloromethyl)thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways.
Comparison with Similar Compounds
Thiomorpholine: A structurally related compound without the trichloromethyl group.
Morpholine: An oxygen analog of thiomorpholine.
Piperidine: A nitrogen-containing heterocycle similar to thiomorpholine.
Comparison: 3-(Trichloromethyl)thiomorpholine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity. Compared to thiomorpholine, it has enhanced electrophilic properties, making it more reactive in certain chemical reactions. Morpholine and piperidine, while structurally similar, lack the sulfur atom and trichloromethyl group, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C5H8Cl3NS |
---|---|
Molecular Weight |
220.5 g/mol |
IUPAC Name |
3-(trichloromethyl)thiomorpholine |
InChI |
InChI=1S/C5H8Cl3NS/c6-5(7,8)4-3-10-2-1-9-4/h4,9H,1-3H2 |
InChI Key |
LPMOYNZPQQKQCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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